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molecular formula C3H7ClO B1295801 (R)-(-)-2-Chloropropan-1-ol CAS No. 37493-14-4

(R)-(-)-2-Chloropropan-1-ol

Cat. No. B1295801
M. Wt: 94.54 g/mol
InChI Key: VZIQXGLTRZLBEX-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04044048

Procedure details

21.4 g Di-sodium tetra-iodoterephthalate, 0.5 g sodium iodide, and 10 g 2-chloropropanol were heated with stirring in 150 ml dimethylformamide at 100° C for 10 hours. The solvent was distilled off, and the residue was suspended in water and purified as described in Example 1. 14.15 g Bis-1-hydroxy-2-propyl ester of tetra-iodoterephthalic acid (60% yield) was recovered. It melted and decomposed at about 225° C.
Name
Di-sodium tetra-iodoterephthalate
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Bis-1-hydroxy-2-propyl ester
Quantity
14.15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7]([C:8]([O-:10])=[O:9])=[C:6]([I:11])[C:5]([I:12])=[C:4]([C:13]([O-:15])=[O:14])[C:3]=1[I:16].[Na+].[Na+].[I-].[Na+].ClC(C)CO>CN(C)C=O>[I:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([I:11])[C:5]([I:12])=[C:4]([C:13]([OH:15])=[O:14])[C:3]=1[I:16] |f:0.1.2,3.4|

Inputs

Step One
Name
Di-sodium tetra-iodoterephthalate
Quantity
21.4 g
Type
reactant
Smiles
IC1=C(C(=C(C(=C1C(=O)[O-])I)I)C(=O)[O-])I.[Na+].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
ClC(CO)C
Step Two
Name
Bis-1-hydroxy-2-propyl ester
Quantity
14.15 g
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=C(C(=C1C(=O)O)I)I)C(=O)O)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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